Danoprevir - 850876-88-9

Danoprevir

Catalog Number: EVT-288328
CAS Number: 850876-88-9
Molecular Formula: C35H46FN5O9S
Molecular Weight: 731.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Danoprevir is a potent, highly selective, macrocyclic, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [, , ] It was discovered through structure-based drug design and optimization as a potential treatment for chronic HCV infection. [] Danoprevir exhibits antiviral activity against multiple HCV genotypes, including genotypes 1, 2, 3, 4, 5, and 6, although significant genotype differences in susceptibility exist. [, , ]

Molecular Structure Analysis

Danoprevir is a macrocyclic molecule containing a lipophilic P2 isoindoline carbamate and a P1/P1' acylsulfonamide/acylsulfamide carboxylic acid bioisostere. [] X-ray crystallographic studies revealed key features of its binding to the HCV NS3 protease, aiding in the iterative structure-based design strategy. []

Mechanism of Action

Danoprevir exerts its antiviral activity by targeting the HCV NS3/4A serine protease, a key enzyme essential for viral replication. [, ] It binds with high affinity and dissociates slowly from the protease, resulting in potent inhibition of its activity. [, ] This inhibition disrupts the viral life cycle by preventing the cleavage of the HCV polyprotein, thereby hindering the production of mature viral proteins necessary for replication. [] Notably, Danoprevir's molecular structure allows it to maintain its potency against some key mutant strains of HCV. [, ]

Physical and Chemical Properties Analysis

Danoprevir is described as a potent, highly selective, macrocyclic, and orally bioavailable molecule. [, , ] It exhibits a short half-life in humans. [] Studies in monkeys revealed that while Danoprevir is absorbed in the colon, the relative bioavailability from intracolonic delivery is significantly lower than oral administration, making controlled-release formulations challenging. []

Applications
  • In vitro studies: Danoprevir is widely used in laboratory settings to study HCV replication, protease activity, and mechanisms of drug resistance. [, , , ]
  • Animal models: Research utilizing animal models has employed Danoprevir to investigate its pharmacokinetic properties, bioavailability, and potential for controlled-release formulations. []
  • Viral kinetic modeling: Danoprevir's pharmacokinetic and pharmacodynamic properties have been extensively studied using mathematical modeling to characterize its antiviral effectiveness, understand drug interactions, and predict treatment outcomes. [, , , , , ]
  • Investigating host-virus interactions: Studies have utilized Danoprevir treatment to explore the relationship between HCV viral load and inflammatory markers, providing insights into the virus's impact on the host immune response. [, ]
  • Drug repurposing for COVID-19: Preliminary clinical studies have investigated the potential of repurposing Danoprevir, boosted by ritonavir, for the treatment of COVID-19 patients, with initial findings suggesting its safety and potential efficacy. [, , , ]
Future Directions
  • Overcoming drug resistance: Research focusing on understanding the molecular mechanisms of Danoprevir resistance and developing novel inhibitors with improved resistance profiles is crucial for long-term treatment success. [, , ]
  • Optimizing treatment regimens: Further investigation into Danoprevir's interactions with other antiviral agents is necessary to optimize interferon-free, ribavirin-free regimens with improved tolerability and adherence. [, , , , , ]
  • Exploring broader therapeutic applications: Given the promising initial results in COVID-19 treatment, further research is warranted to thoroughly evaluate Danoprevir's efficacy and safety for this indication and potentially other viral infections. [, , , ]
  • Developing novel drug delivery systems: Despite challenges in achieving effective controlled-release formulations, exploring alternative drug delivery systems could potentially improve Danoprevir's pharmacokinetic profile and dosing convenience. []

Properties

CAS Number

850876-88-9

Product Name

Danoprevir

IUPAC Name

[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate

Molecular Formula

C35H46FN5O9S

Molecular Weight

731.8 g/mol

InChI

InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7-/t22-,23-,27+,28+,35-/m1/s1

InChI Key

ZVTDLPBHTSMEJZ-QIFYYAQYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Solubility

Soluble in DMSO.

Synonyms

danoprevir
ITMN 191
ITMN-191
ITMN191
R 7227
R-7227
R7227 cpd
RG 7227
RG-7227
RG7227

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.